FAAH Inhibitory Potency Compared to Clinical Candidate PF-04457845 Indicates a Distinct Affinity Band for Tool Compound Applications
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea inhibited FAAH in rat brain homogenates with an IC50 of 33.4 μM (33,400 nM) [1]. In contrast, the well-characterized clinical-stage covalent urea FAAH inhibitor PF-04457845 exhibits an IC50 of approximately 7.2 nM against human FAAH in comparable in vitro assays [2]. This represents an approximately 4,600-fold difference in FAAH inhibitory potency between the two compounds. The moderate potency of the target compound places it in a distinct operational range suitable for experiments where complete FAAH ablation is undesirable, such as studies probing partial endocannabinoid tone modulation or investigations of FAAH active-site occupancy dynamics under sub-saturating conditions.
| Evidence Dimension | Inhibitory potency against FAAH enzyme activity |
|---|---|
| Target Compound Data | IC50 = 33,400 nM (33.4 μM) against rat FAAH in brain homogenates |
| Comparator Or Baseline | PF-04457845: IC50 ≈ 7.2 nM against human FAAH in vitro |
| Quantified Difference | Target compound is approximately 4,600-fold less potent than PF-04457845 |
| Conditions | Target compound: Rat brain homogenate FAAH assay, pre-incubated 10 min, [3H]anandamide substrate, 30 min incubation. Comparator: Human recombinant FAAH, similar assay format. |
Why This Matters
This large potency differential enables researchers to use the target compound as a moderate-affinity FAAH probe when potent clinical candidates like PF-04457845 would produce near-complete enzyme inhibition, which may mask subtle concentration-dependent effects of endocannabinoid tone in cellular or tissue models.
- [1] BindingDB. BDBM50397565 – CHEMBL2171257. Affinity data: IC50 = 33,400 nM for inhibition of FAAH in rat brain homogenates. Retrieved April 29, 2026. View Source
- [2] Johnson, D. S., Stiff, C., Lazerwith, S. E., Kesten, S. R., Fay, L. K., Morris, M., ... & Cravatt, B. F. (2011). Discovery of PF-04457845: A highly potent, orally bioavailable, and selective urea FAAH inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91–96. View Source
